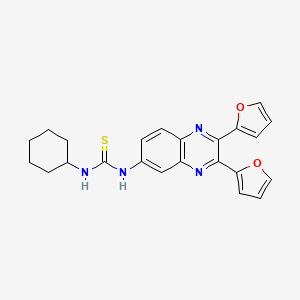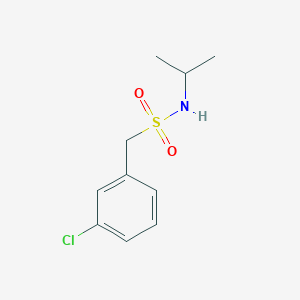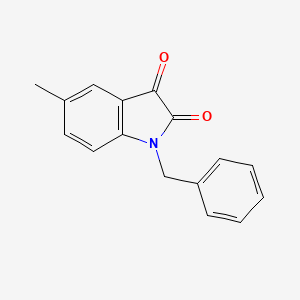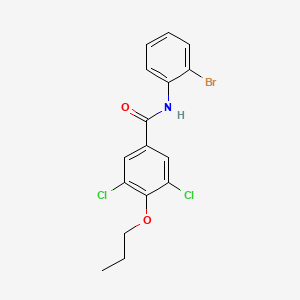
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide
説明
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. The purpose of
作用機序
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide acts as a selective agonist for the GPR35 receptor, which is a G protein-coupled receptor that is found in various tissues throughout the body. Upon binding to the receptor, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide activates downstream signaling pathways that modulate various physiological processes, including inflammation, pain, and immune function.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to modulate various biochemical and physiological processes in animal models, including inflammation, pain, and immune function. In one study, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide was shown to reduce inflammation in a mouse model of colitis. In another study, 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide was shown to reduce pain in a rat model of neuropathic pain. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has also been shown to modulate immune function in various animal models, making it a potential therapeutic target for various diseases.
実験室実験の利点と制限
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its selective agonist activity for the GPR35 receptor. This allows researchers to selectively modulate this receptor without affecting other receptors in the body. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its potential for off-target effects. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to bind to other receptors in addition to the GPR35 receptor, which could confound experimental results.
将来の方向性
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide. One area of research could be to further elucidate the downstream signaling pathways that are activated by 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide upon binding to the GPR35 receptor. Another area of research could be to investigate the potential therapeutic uses of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide in various disease models, including inflammatory bowel disease, neuropathic pain, and immune disorders. Additionally, further research could be conducted to investigate the potential off-target effects of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide and to develop more selective agonists for the GPR35 receptor.
科学的研究の応用
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been used in various scientific research studies due to its selective agonist activity for the GPR35 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and immune function. 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-2-pyridinyl)acetamide has been shown to modulate these processes in various animal models, making it a potential therapeutic target for various diseases.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-5-13(17-7-9)18-14(19)8-20-12-4-3-10(15)6-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKMFDGBBIQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-N-{[4-(propionylamino)phenyl]sulfonyl}propanamide](/img/structure/B4741119.png)

![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)

![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)

![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)



![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)